molecular formula C10H7BrN2O4 B1413883 Ethyl 3-bromo-6-cyano-2-nitrobenzoate CAS No. 1805190-86-6

Ethyl 3-bromo-6-cyano-2-nitrobenzoate

Cat. No.: B1413883
CAS No.: 1805190-86-6
M. Wt: 299.08 g/mol
InChI Key: MYXGWBYGQCXBGE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-nitrobenzoate is a polysubstituted aromatic ester featuring a benzene ring with three distinct functional groups: a bromine atom at position 3, a cyano group (-CN) at position 6, and a nitro group (-NO₂) at position 2. The ethyl ester moiety at the carboxylate position enhances the compound’s solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(11)9(8)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGWBYGQCXBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-cyano-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate, followed by bromination and cyanation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-nitrobenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural analog ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CAS: 1805023-21-5) shares a similar backbone but differs in substituent placement and identity . Key distinctions include:

  • Substituent positions: In the target compound, the nitro group occupies position 2, while the cyano group is at position 6. In the analog, the cyano group is at position 2, and a trifluoromethyl (-CF₃) group replaces the nitro group at position 7.
  • Functional groups: The nitro (-NO₂) group in the target compound is replaced by -CF₃ in the analog.

Physicochemical Properties

Property Ethyl 3-bromo-6-cyano-2-nitrobenzoate (Target) Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (Analog)
Molecular Formula C₁₀H₇BrN₂O₄ C₁₁H₇BrF₃NO₂
Molar Mass (g/mol) 322.08 (calculated*) 322.08
Key Substituents -NO₂ (position 2), -Br (3), -CN (6) -CF₃ (position 6), -Br (3), -CN (2)
Electronic Effects Strong electron-withdrawing (-NO₂, -CN) Moderate electron-withdrawing (-CF₃, -CN)

*Calculated molar mass based on molecular formula.

Research Findings and Discussion

  • Substituent Effects: The nitro group in the target compound creates a more electron-deficient aromatic ring compared to the -CF₃ analog, favoring electrophilic substitution at specific positions (e.g., meta to -NO₂).
  • Solubility : The analog’s -CF₃ group increases hydrophobicity, whereas the nitro group in the target compound may improve solubility in polar aprotic solvents.
  • Synthetic Utility : The target compound’s nitro group is a strategic handle for further functionalization, while the analog’s -CF₃ group is typically retained in final products for stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-6-cyano-2-nitrobenzoate
Reactant of Route 2
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Ethyl 3-bromo-6-cyano-2-nitrobenzoate

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